molecular formula C18H17N3O B2647864 1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide CAS No. 866152-82-1

1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide

Cat. No.: B2647864
CAS No.: 866152-82-1
M. Wt: 291.354
InChI Key: APNUKLIDXPYRCL-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide typically involves the reaction of 4-methylbenzylamine with phenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reagents, and reaction conditions may be optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylbenzyl)-2-phenyl-1H-imidazole
  • 1-(4-methylbenzyl)-N-phenyl-1H-benzimidazole
  • 1-(4-methylbenzyl)-N-phenyl-1H-triazole

Uniqueness

1-(4-methylbenzyl)-N-phenyl-1H-imidazole-2-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-phenylimidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-14-7-9-15(10-8-14)13-21-12-11-19-17(21)18(22)20-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNUKLIDXPYRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN=C2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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